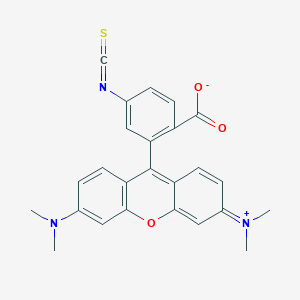
3-Allylproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allylproline is a non-proteinogenic amino acid that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields. This amino acid contains an allyl group attached to the proline ring, which makes it different from other amino acids.
Wirkmechanismus
The mechanism of action of 3-Allylproline is not fully understood. However, it is believed to interact with enzymes and receptors in the body and modulate their activity. It has been shown to inhibit the activity of collagenase, an enzyme that breaks down collagen in the body. This inhibition can lead to increased collagen levels, which can be beneficial for wound healing and tissue repair.
Biochemische Und Physiologische Effekte
3-Allylproline has been shown to have several biochemical and physiological effects. It has been shown to increase collagen levels in the body, which can be beneficial for wound healing and tissue repair. It has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases such as arthritis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Allylproline in lab experiments is its unique chemical structure, which can lead to the synthesis of peptides and proteins with improved stability and biological activity. Additionally, its potential use in drug design and development makes it an attractive compound for researchers. However, one of the limitations of using 3-Allylproline is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Allylproline. One direction is the development of new methods for the synthesis of 3-Allylproline and its derivatives. Another direction is the study of its potential use in drug design and development. Additionally, the study of its mechanism of action and its effects on enzymes and receptors in the body can lead to the development of new therapies for various diseases. Finally, the study of its effects on collagen levels and tissue repair can lead to the development of new treatments for wound healing and tissue repair.
Synthesemethoden
The synthesis of 3-Allylproline involves the reaction of proline with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and produces 3-Allylproline as the main product. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-Allylproline has been used in various scientific research studies due to its unique chemical structure and potential applications. It has been used as a building block for the synthesis of peptides and proteins with improved stability and biological activity. It has also been used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, 3-Allylproline has been studied for its potential use in drug design and development.
Eigenschaften
CAS-Nummer |
136880-96-1 |
|---|---|
Produktname |
3-Allylproline |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(2S,3S)-3-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h2,6-7,9H,1,3-5H2,(H,10,11)/t6-,7-/m0/s1 |
InChI-Schlüssel |
TWPAYONCYJOPLY-BQBZGAKWSA-N |
Isomerische SMILES |
C=CC[C@H]1CCN[C@@H]1C(=O)O |
SMILES |
C=CCC1CCNC1C(=O)O |
Kanonische SMILES |
C=CCC1CCNC1C(=O)O |
Synonyme |
3-allyl-L-proline 3-allylproline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



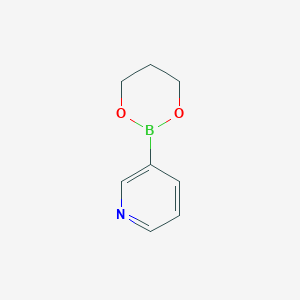
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
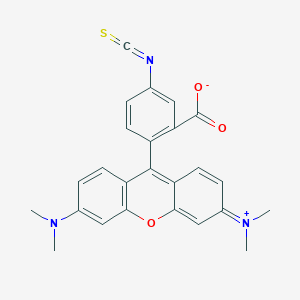

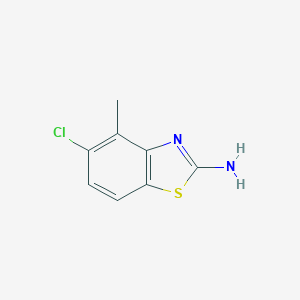

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
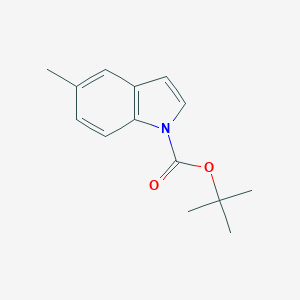
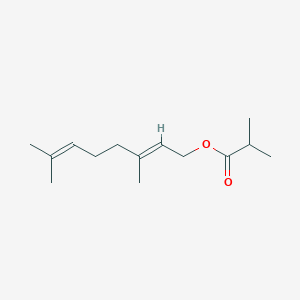
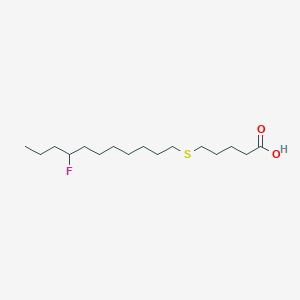

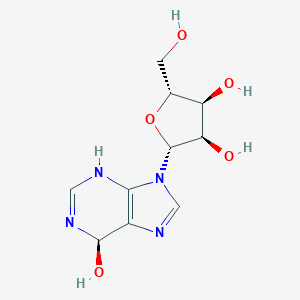
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
